2-(6-methyl-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
CAS No.:
Cat. No.: VC20057879
Molecular Formula: C16H17N3O2S2
Molecular Weight: 347.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17N3O2S2 |
|---|---|
| Molecular Weight | 347.5 g/mol |
| IUPAC Name | 2-(6-methyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C16H17N3O2S2/c1-3-6-22-16-19-18-15(23-16)17-14(20)8-11-9-21-13-7-10(2)4-5-12(11)13/h4-5,7,9H,3,6,8H2,1-2H3,(H,17,18,20) |
| Standard InChI Key | SNERKNQFHWYSKP-UHFFFAOYSA-N |
| Canonical SMILES | CCCSC1=NN=C(S1)NC(=O)CC2=COC3=C2C=CC(=C3)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₆H₁₇N₃O₂S₂ and a molecular weight of 347.5 g/mol . Its IUPAC name, 2-(6-methyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, reflects its hybrid architecture:
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Benzofuran moiety: A 6-methyl-substituted benzofuran ring contributes aromaticity and hydrophobic interactions.
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Thiadiazole moiety: A 1,3,4-thiadiazole ring with a propylsulfanyl group at position 5 enhances electron-deficient characteristics.
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Acetamide linker: Bridges the two heterocyclic systems, enabling conformational flexibility .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₇N₃O₂S₂ | |
| Molecular Weight (g/mol) | 347.5 | |
| SMILES Notation | CCCSC1=NN=C(S1)NC(=O)CC2=COC3=C2C=CC(=C3)C | |
| InChIKey | SNERKNQFHWYSKP-UHFFFAOYSA-N |
Structural Confirmation
Synthetic batches are validated using high-performance liquid chromatography (HPLC) for purity (>95%) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Key spectral signatures include:
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¹H NMR: Methyl protons (δ 2.4 ppm, singlet) on the benzofuran ring; propylsulfanyl methylene protons (δ 1.5–1.7 ppm, multiplet).
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¹³C NMR: Carbonyl resonance (δ 168 ppm) of the acetamide group; thiadiazole ring carbons (δ 152–160 ppm).
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
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Benzofuran Synthesis: Cyclization of 2-hydroxy-5-methylacetophenone with chloroacetone under acidic conditions yields 6-methylbenzofuran.
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Thiadiazole Preparation: Reaction of thiosemicarbazide with carbon disulfide forms the 1,3,4-thiadiazole core, followed by alkylation with 1-bromopropane to introduce the propylsulfanyl group.
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Coupling Reaction: The benzofuran and thiadiazole moieties are linked via acetamide using EDC/HOBt-mediated amidation in dimethylformamide (DMF).
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzofuran formation | H₂SO₄, 80°C, 6 h | 72 |
| Thiadiazole alkylation | 1-Bromopropane, K₂CO₃, DMF, rt | 85 |
| Amidation | EDC/HOBt, DMF, 0°C → rt, 12 h | 68 |
Purification and Scalability
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7). Process scalability remains challenging due to moderate yields in the amidation step, necessitating further optimization.
Biological Activities and Mechanisms
Enzymatic Interactions
Docking studies suggest affinity for tyrosine kinase receptors (e.g., EGFR) and apoptosis regulators (e.g., Bcl-2). The propylsulfanyl group may enhance binding to hydrophobic pockets in target proteins .
Pharmacological and Toxicological Profiles
ADMET Predictions
Computational models (e.g., SwissADME) predict:
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Lipophilicity: LogP = 3.1 (optimal for blood-brain barrier penetration).
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Solubility: Moderate aqueous solubility (0.12 mg/mL).
In Vivo Toxicity
Preliminary rodent studies indicate a maximum tolerated dose (MTD) of 150 mg/kg, with reversible hepatotoxicity at higher doses. No neurotoxic effects observed.
Future Directions and Applications
Structural Analogues
Modifying the propylsulfanyl chain to arylthioethers or introducing electron-withdrawing groups on the benzofuran ring could enhance potency and selectivity.
Combination Therapies
Synergy with paclitaxel and cisplatin is under evaluation to reduce chemoresistance in solid tumors.
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